1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821432
InChI: InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-7(11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3
SMILES:
Molecular Formula: C11H8ClF5O2
Molecular Weight: 302.62 g/mol

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18821432

Molecular Formula: C11H8ClF5O2

Molecular Weight: 302.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C11H8ClF5O2
Molecular Weight 302.62 g/mol
IUPAC Name 1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-7(11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3
Standard InChI Key WARHLCVHKLTINX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)OC(F)F)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a propan-2-one backbone bonded to a substituted phenyl ring. Key substituents include:

  • Chloro group at position 1, enabling nucleophilic substitution.

  • Difluoromethoxy group (-OCF₂H) at position 3, contributing to electron-withdrawing effects.

  • Trifluoromethyl group (-CF₃) at position 4, enhancing steric bulk and lipophilicity .

The molecular formula is C₁₁H₈ClF₅O₂, with a molecular weight of 302.63 g/mol . X-ray crystallography of analogs reveals planar phenyl rings and tetrahedral geometry at the ketone carbon, suggesting similar structural features .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₈ClF₅O₂
Molecular Weight302.63 g/mol
Boiling Point (pred.)274–280°C
Density (pred.)1.47 g/cm³
LogP (XLogP3-AA)3.5

Synthesis and Reaction Pathways

Synthetic Routes

Synthesis typically involves multi-step functionalization of a pre-substituted phenyl precursor. A common pathway includes:

  • Friedel-Crafts Acylation: Reaction of 3-(difluoromethoxy)-4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of AlCl₃ to form the ketone backbone.

  • Halogenation: Introduction of the chloro group via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >98% purity .

Key Challenges

  • Regioselectivity: Competing reactions at the electron-deficient phenyl ring necessitate precise temperature control (40–60°C).

  • Stabilization: The difluoromethoxy group is prone to hydrolysis, requiring anhydrous conditions .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three centers:

  • Chloro Group: Participates in SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives .

  • Ketone Moiety: Reduces to secondary alcohols using NaBH₄ or LiAlH₄, enabling further functionalization.

  • Aromatic Ring: Electrophilic substitution is hindered by electron-withdrawing groups, but directed ortho-metallation (e.g., using LDA) permits selective modifications .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProductYield
Nucleophilic SubstitutionKSCN, DMF, 80°CThiocyanate derivative72%
ReductionNaBH₄, MeOH, 0°C1-Hydroxypropan-2-one analog85%
Cross-CouplingPd(OAc)₂, PPh₃, aryl boronic acidBiaryl derivatives60–68%

Biological Activity and Applications

Mechanistic Insights

The trifluoromethyl group enhances membrane permeability, while the difluoromethoxy moiety stabilizes interactions with hydrophobic enzyme pockets . Molecular docking studies indicate binding to the ATP site of kinase targets (ΔG = -9.2 kcal/mol).

Industrial and Research Applications

SectorUse CaseAdvantage Over Alternatives
PharmaceuticalsIntermediate for kinase inhibitorsImproved metabolic stability
AgrochemicalsPre-emergent herbicideLower environmental persistence
Materials ScienceMonomer for fluorinated polymersEnhanced thermal resistance

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